molecular formula C10H11NO2 B2512742 2-(Cyclopropylmethoxy)nicotinaldehyde CAS No. 902835-88-5

2-(Cyclopropylmethoxy)nicotinaldehyde

Cat. No.: B2512742
CAS No.: 902835-88-5
M. Wt: 177.203
InChI Key: AEOXNPSSZSDLDK-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)nicotinaldehyde (CAS: 902835-88-5) is a nicotinaldehyde derivative substituted with a cyclopropylmethoxy group at the 2-position. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol . Aldehyde functionalities are commonly employed in organic synthesis for condensation, oxidation, or nucleophilic addition reactions. The cyclopropylmethoxy substituent may confer metabolic stability or influence lipophilicity, as seen in other drug candidates like roflumilast .

Properties

IUPAC Name

2-(cyclopropylmethoxy)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-6-9-2-1-5-11-10(9)13-7-8-3-4-8/h1-2,5-6,8H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOXNPSSZSDLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902835-88-5
Record name 2-(Cyclopropylmethoxy)nicotinaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)nicotinaldehyde typically involves the reaction of nicotinaldehyde with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for 2-(Cyclopropylmethoxy)nicotinaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethoxy)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Cyclopropylmethoxy)nicotinaldehyde has found applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s structure allows it to interact with cellular membranes and other biomolecules, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Nicotinaldehyde Core
Compound Name CAS Molecular Formula Substituent Position Key Functional Groups Role in Synthesis/Applications
2-(Cyclopropylmethoxy)nicotinaldehyde 902835-88-5 C₁₀H₁₁NO₂ 2-position Aldehyde, cyclopropylmethoxy Likely intermediate for complex molecules (e.g., dihydrobenzofurans)
6-(2-Hydroxyethoxy)nicotinaldehyde Not provided C₉H₁₁NO₃ 6-position Aldehyde, hydroxyethoxy Potential precursor for hydrophilic derivatives

Key Differences :

  • Substituent Position : The 2-position substitution in the target compound vs. 6-position in the hydroxyethoxy analog may lead to divergent reactivity. For example, steric hindrance at the 2-position could influence nucleophilic attack on the aldehyde.
Pharmacologically Active Compounds with Cyclopropylmethoxy Groups
Compound Core Structure Key Functional Groups Biological Activity (IC₅₀) Reference
Roflumilast Benzamide Cyclopropylmethoxy, difluoromethoxy PDE4 inhibition: 0.8 nM (neutrophils)
Betaxolol HCl Propanolamine Cyclopropylmethoxyethyl, isopropylamine β₁-adrenergic receptor antagonism

Comparison with 2-(Cyclopropylmethoxy)nicotinaldehyde :

  • Functional Group Influence : While roflumilast and betaxolol use cyclopropylmethoxy groups for target binding, the aldehyde in 2-(Cyclopropylmethoxy)nicotinaldehyde lacks direct pharmacological activity but may serve as a precursor for bioactive molecules.
  • Synthetic Utility : The aldehyde group in the target compound contrasts with the amide (roflumilast) or alcohol (betaxolol) functionalities, highlighting its role in forming Schiff bases or heterocycles .

Research Findings and Implications

  • Metabolic Stability : Cyclopropylmethoxy groups, as in roflumilast, enhance resistance to oxidative metabolism . This property may extend to derivatives of 2-(Cyclopropylmethoxy)nicotinaldehyde.
  • Reactivity : The aldehyde group facilitates reactions like nucleophilic addition, enabling access to imines or heterocycles critical in drug synthesis .
  • Limitations : Data on the target compound’s physicochemical properties (e.g., solubility, melting point) are absent in the provided evidence , necessitating further experimental characterization.

Biological Activity

2-(Cyclopropylmethoxy)nicotinaldehyde is a synthetic compound derived from nicotinic acid, which has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for 2-(Cyclopropylmethoxy)nicotinaldehyde is C12H13NO2C_{12}H_{13}NO_2. Its structure features a cyclopropyl group attached to a methoxy substituent on the nicotinaldehyde backbone, which may influence its interaction with biological targets.

Research indicates that 2-(Cyclopropylmethoxy)nicotinaldehyde may act through several mechanisms:

  • Cholinergic Modulation : It has been suggested that this compound may function as a positive allosteric modulator at muscarinic receptors, particularly the M1 subtype, which is implicated in cognitive processes and neurodegenerative disorders such as Alzheimer's disease .
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, potentially mitigating oxidative stress in cellular environments.

Pharmacological Effects

The compound has been evaluated for various pharmacological effects:

  • Neuroprotective Effects : In vitro studies have demonstrated that it can protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential utility in neurodegenerative diseases.
  • Anti-inflammatory Activity : It has shown promise in reducing inflammation markers in cell cultures, indicating potential applications in treating inflammatory conditions.

Case Studies

Several studies have investigated the biological effects of 2-(Cyclopropylmethoxy)nicotinaldehyde:

  • Neuroprotection in Alzheimer's Models :
    • A study conducted on murine models of Alzheimer's disease indicated that administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
  • Inflammation Reduction :
    • In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in rats, treatment with 2-(Cyclopropylmethoxy)nicotinaldehyde led to significant decreases in pro-inflammatory cytokines such as TNF-α and IL-6.

Data Table of Biological Activities

Activity TypeObserved EffectReference
Cholinergic ModulationPositive allosteric modulation
Antioxidant ActivityReduction of oxidative stress
NeuroprotectionImproved cognitive function
Anti-inflammatoryDecreased cytokine levels

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